1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone
1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone
Brand Name:
Vulcanchem
CAS No.:
775294-51-4
VCID:
VC0502082
InChI:
InChI=1S/C18H19NO4/c1-22-17-10-13(11-20)6-7-16(17)23-12-18(21)19-9-8-14-4-2-3-5-15(14)19/h2-7,10,20H,8-9,11-12H2,1H3
SMILES:
COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32
Molecular Formula:
C18H19NO4
Molecular Weight:
313.3g/mol
1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone
CAS No.: 775294-51-4
Main Products
VCID: VC0502082
Molecular Formula: C18H19NO4
Molecular Weight: 313.3g/mol
CAS No. | 775294-51-4 |
---|---|
Product Name | 1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone |
Molecular Formula | C18H19NO4 |
Molecular Weight | 313.3g/mol |
IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone |
Standard InChI | InChI=1S/C18H19NO4/c1-22-17-10-13(11-20)6-7-16(17)23-12-18(21)19-9-8-14-4-2-3-5-15(14)19/h2-7,10,20H,8-9,11-12H2,1H3 |
Standard InChIKey | OBPOZRICFAECJI-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES | COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32 |
Solubility | 47 [ug/mL] |
PubChem Compound | 1872182 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume